2-(Benzyloxy)-1-phenylpropan-1-one
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Overview
Description
2-(Benzyloxy)-1-phenylpropan-1-one is an organic compound that features a benzyl ether group attached to a phenylpropanone structure
Preparation Methods
Synthetic Routes and Reaction Conditions
2-(Benzyloxy)-1-phenylpropan-1-one can be synthesized through various methods. One common approach involves the alkylation of 2-benzyloxyphenol with a suitable alkyl halide under basic conditions. The reaction typically employs a base such as sodium hydride or potassium carbonate to deprotonate the phenol, followed by the addition of the alkyl halide to form the desired product .
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, controlled temperature and pressure conditions, and the use of catalysts to enhance reaction rates .
Chemical Reactions Analysis
Types of Reactions
2-(Benzyloxy)-1-phenylpropan-1-one undergoes various chemical reactions, including:
Oxidation: The benzylic position can be oxidized to form benzoic acid derivatives.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The benzyl ether group can be substituted under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles such as sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) can be used.
Properties
CAS No. |
59061-43-7 |
---|---|
Molecular Formula |
C16H16O2 |
Molecular Weight |
240.30 g/mol |
IUPAC Name |
1-phenyl-2-phenylmethoxypropan-1-one |
InChI |
InChI=1S/C16H16O2/c1-13(16(17)15-10-6-3-7-11-15)18-12-14-8-4-2-5-9-14/h2-11,13H,12H2,1H3 |
InChI Key |
YLJDSYYCRXITBF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)C1=CC=CC=C1)OCC2=CC=CC=C2 |
Origin of Product |
United States |
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